molecular formula C19H24N2O4 B6983740 N-[3-(furan-2-ylmethoxymethyl)phenyl]-3-propan-2-yloxyazetidine-1-carboxamide

N-[3-(furan-2-ylmethoxymethyl)phenyl]-3-propan-2-yloxyazetidine-1-carboxamide

Cat. No.: B6983740
M. Wt: 344.4 g/mol
InChI Key: LVNFHGGUAQASLA-UHFFFAOYSA-N
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Description

N-[3-(furan-2-ylmethoxymethyl)phenyl]-3-propan-2-yloxyazetidine-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a phenyl group, and an azetidine ring

Properties

IUPAC Name

N-[3-(furan-2-ylmethoxymethyl)phenyl]-3-propan-2-yloxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-14(2)25-18-10-21(11-18)19(22)20-16-6-3-5-15(9-16)12-23-13-17-7-4-8-24-17/h3-9,14,18H,10-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNFHGGUAQASLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CN(C1)C(=O)NC2=CC=CC(=C2)COCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(furan-2-ylmethoxymethyl)phenyl]-3-propan-2-yloxyazetidine-1-carboxamide typically involves multiple steps:

  • Formation of the Furan-2-ylmethoxymethyl Intermediate

      Starting Material: Furan-2-carbaldehyde.

      Reaction: The furan-2-carbaldehyde is reacted with methanol in the presence of an acid catalyst to form furan-2-ylmethanol.

      Intermediate: Furan-2-ylmethanol is then converted to furan-2-ylmethoxymethyl chloride using thionyl chloride.

  • Synthesis of the Phenyl Intermediate

      Starting Material: 3-hydroxybenzaldehyde.

      Reaction: The 3-hydroxybenzaldehyde is reacted with furan-2-ylmethoxymethyl chloride in the presence of a base to form 3-(furan-2-ylmethoxymethyl)phenol.

  • Formation of the Azetidine Ring

      Starting Material: 3-(furan-2-ylmethoxymethyl)phenol.

      Reaction: The phenol is reacted with 3-chloropropan-2-ol in the presence of a base to form 3-(furan-2-ylmethoxymethyl)phenyl-3-propan-2-yloxyazetidine.

  • Final Step

      Starting Material: 3-(furan-2-ylmethoxymethyl)phenyl-3-propan-2-yloxyazetidine.

      Reaction: The azetidine intermediate is reacted with isocyanate to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Products: Oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Products: Reduction of the azetidine ring can yield various amine derivatives.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Products: Substitution reactions can occur at the phenyl or furan rings, leading to halogenated or alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide in the presence of light or heat.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biological Probes: Used in the study of enzyme mechanisms and protein interactions.

Medicine

    Therapeutics: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Diagnostics: Utilized in imaging techniques due to its ability to bind specific biological targets.

Industry

    Materials Science: Used in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism by which N-[3-(furan-2-ylmethoxymethyl)phenyl]-3-propan-2-yloxyazetidine-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The furan and azetidine rings can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(furan-2-ylmethyl)phenyl]-3-propan-2-yloxyazetidine-1-carboxamide: Similar structure but lacks the methoxymethyl group.

    N-[3-(furan-2-ylmethoxymethyl)phenyl]-3-propan-2-yloxyazetidine-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

Uniqueness

N-[3-(furan-2-ylmethoxymethyl)phenyl]-3-propan-2-yloxyazetidine-1-carboxamide is unique due to the presence of both the furan and azetidine rings, which confer distinct chemical and biological properties. The methoxymethyl group enhances its solubility and reactivity, making it a versatile compound for various applications.

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